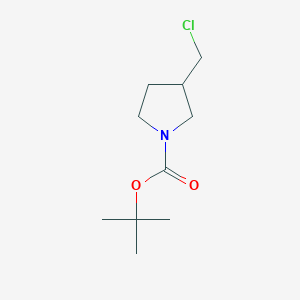

Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOBWMKNMWVILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679929 | |

| Record name | tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876589-13-8 | |

| Record name | tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Mode of Action

Biochemical Pathways

It is known to be a useful building block in the synthesis of several novel organic compounds.

Action Environment

The action of Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate can be influenced by environmental factors. For example, the stability of a similar compound, 1-tert-butoxycarbonyl-3-pyrrolidone, is related to the pH of the solution. In a more acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the stability of the compound. In a neutral or slightly acidic environment (ph 4-6), it can exist relatively stably .

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. These interactions often involve the formation of covalent bonds between the compound and the active sites of the enzymes, leading to enzyme inhibition or activation.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can affect cellular metabolism by inhibiting or activating key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to changes in their activity. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can result in altered metabolic pathways and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in gene expression, enzyme activity, and cellular metabolism. High doses of the compound can also result in toxic or adverse effects, such as cell death and tissue damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of organic compounds. The compound can affect metabolic flux and metabolite levels by inhibiting or activating key metabolic enzymes. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, its localization and accumulation within specific tissues can affect its activity and function. For instance, the compound may accumulate in the liver, where it can interact with metabolic enzymes.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism.

Biological Activity

Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry and biological research due to its unique structure and potential pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H18ClNO2

- Molecular Weight : 219.708 g/mol

- CAS Number : 876589-13-8

The compound features a pyrrolidine ring substituted with a tert-butyl group and a chloromethyl group, which contribute to its reactivity and biological activity. The presence of the chloromethyl group is particularly significant as it can participate in nucleophilic substitution reactions, potentially leading to diverse biological interactions.

The mechanism by which this compound exerts its effects involves interactions with various enzymes and receptors. Preliminary studies suggest that the compound may act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites on target proteins. The specific pathways remain to be fully elucidated, but the following mechanisms have been proposed:

- Enzyme Inhibition : The chloromethyl group may facilitate covalent modifications of enzyme active sites, leading to inhibition.

- Receptor Binding : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that structurally related compounds can inhibit the growth of various bacteria and fungi, suggesting a potential application in developing new antimicrobial agents.

Case Studies

- Inhibition of Viral Proteases : A study focused on chloromethyl ketone derivatives demonstrated their effectiveness in inhibiting herpesvirus proteases. This compound's structural similarity suggests it may possess comparable inhibitory effects against viral enzymes .

- Enzyme Interaction Studies : Preliminary findings indicate that this compound interacts with specific enzymes involved in metabolic pathways. Although detailed mechanistic studies are still required, initial assays suggest significant enzyme inhibition at micromolar concentrations.

Research Findings

| Study | Findings |

|---|---|

| Study A | Showed that related compounds inhibited bacterial growth with MIC values ranging from 10 to 50 μg/mL. |

| Study B | Investigated the interaction with viral proteases, revealing IC50 values between 41–334 μM for structurally similar compounds. |

| Study C | Explored enzyme inhibition, demonstrating significant activity at concentrations as low as 5 μM against target enzymes. |

Future Directions

The unique functional groups present in this compound make it a promising candidate for further research in medicinal chemistry. Future studies should focus on:

- Detailed Mechanistic Studies : Elucidating the specific biological pathways influenced by this compound.

- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the structure affect biological activity.

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic potential in animal models.

Comparison with Similar Compounds

Key Compounds and Their Features

Reactivity Insights

- Chloromethyl vs. Sulfanyl/Sulfonyl Groups : The chloromethyl group in the parent compound enables facile nucleophilic substitutions (e.g., with thiols or amines), whereas sulfanyl/sulfonyl derivatives (Ij, IIh) exhibit altered electronic profiles suitable for coordination chemistry or enzyme inhibition .

- Amino vs. Hydroxymethyl Substitutions: Amino derivatives (e.g., ) are critical for forming amide bonds in drug candidates, while hydroxymethyl variants () are less reactive but useful in prodrug strategies.

- Lipophilicity Modulation : Phenyl-substituted analogs () increase hydrophobicity, enhancing blood-brain barrier penetration, whereas pyridine-containing derivatives () introduce hydrogen-bonding capabilities.

Preparation Methods

Starting Materials and Precursors

- Chiral pyrrolidine precursors: Typically, enantiomerically pure 3-(hydroxymethyl)pyrrolidine derivatives protected by tert-butyl carbamate (Boc) groups are used to maintain stereochemical integrity.

- Protecting groups: The Boc group protects the pyrrolidine nitrogen, facilitating selective functionalization at the 3-position.

Halogenation of Hydroxymethyl Intermediate

- The key step involves converting the 3-(hydroxymethyl) group into the 3-(chloromethyl) group.

- Typical reagents: Thionyl chloride (SOCl2), phosphorus trichloride (PCl3), or phosphorus oxychloride (POCl3) are common chlorinating agents.

- Alternative method: Conversion of the hydroxymethyl group into a good leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with chloride ions (e.g., NaCl or LiCl) under controlled conditions.

Reaction Conditions

- Temperature: Low temperatures (0°C to room temperature) are preferred to minimize racemization and side reactions.

- Solvents: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent moisture and oxidation.

- Stoichiometry: Controlled molar ratios of reagents to optimize yield and purity.

Example Synthetic Route

| Step | Reaction | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Protection of pyrrolidine nitrogen | Boc anhydride in THF or DCM, base (e.g., triethylamine) | Forms tert-butyl carbamate protected pyrrolidine |

| 2 | Hydroxymethylation at 3-position | From chiral pyrrolidine or via reduction of keto intermediates | Ensures stereochemical control |

| 3 | Conversion of hydroxymethyl to mesylate | Methanesulfonyl chloride (MsCl), base, 0–5°C | Activates hydroxyl for substitution |

| 4 | Nucleophilic substitution with chloride | NaCl or LiCl in polar aprotic solvent (DMF, DMSO), room temperature | Displaces mesylate to form chloromethyl group |

Stereochemical Considerations

- The stereochemistry of the pyrrolidine ring is crucial for biological activity and downstream synthetic applications.

- Using enantiomerically pure starting materials and mild reaction conditions preserves the chiral centers.

- Analytical techniques such as chiral HPLC and optical rotation measurements confirm stereochemical integrity.

Industrial and Scale-Up Methods

- Continuous flow reactors: Employed to improve reaction control, safety, and scalability.

- Automated systems: Facilitate reproducibility and high purity.

- Process optimization: Focus on minimizing side products, controlling temperature, and efficient work-up procedures.

Analytical Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm structure and purity.

- Mass Spectrometry: ESI-MS or HRMS verify molecular weight and isotopic pattern.

- Chiral HPLC: Assesses enantiomeric excess.

- X-ray Crystallography: Provides absolute stereochemical configuration when crystals are available.

Comparative Data Table: Preparation of Halomethyl Pyrrolidine Derivatives

| Compound | Halogen | Typical Halogenation Reagent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| This compound | Cl | SOCl2, PCl3, or mesylate + NaCl | DCM, DMF | 0–25°C | 60–75 | Mild conditions preserve stereochemistry |

| tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | Br | N-bromosuccinimide (NBS) + AIBN | DCM | Room temp | 65–80 | Radical bromination, requires initiator |

| tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate | I | Iodination via mesylate + NaI | DMF | 0–25°C | 55–70 | Less common, sensitive to light |

Research Findings and Notes

- The chloromethylation step is sensitive to moisture and temperature; rigorous drying and temperature control improve yield and selectivity.

- Mesylate intermediates provide a versatile route for halogen substitution, allowing for easy access to different halomethyl derivatives.

- Radical halogenation methods (used for bromomethyl derivatives) are less common for chloromethyl due to side reactions and lower selectivity.

- Maintaining the Boc protecting group throughout synthesis prevents unwanted side reactions at the nitrogen.

- Stereochemical purity is critical; racemization can be minimized by low-temperature reactions and avoiding strong bases or acids.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate, and what key reagents are involved?

The compound is typically synthesized via nucleophilic substitution or functional group modification of pyrrolidine derivatives. A representative route involves reacting tert-butyl-protected pyrrolidine precursors with chloromethylating agents (e.g., chloromethyl chloride or derivatives) under basic conditions. Key reagents include triethylamine (as a base) and dichloromethane as the solvent. For example, analogous syntheses employ DMAP (4-dimethylaminopyridine) to catalyze reactions at 0–20°C . Purification often uses column chromatography or recrystallization to isolate high-purity products .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the pyrrolidine ring, tert-butyl group, and chloromethyl substituent. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (for crystalline derivatives) resolves stereochemical ambiguities, as demonstrated in related pyrrolidine-carboxylate structures . Infrared (IR) spectroscopy can identify carbonyl (C=O) and C-Cl stretches.

Q. What safety precautions are essential when handling this compound in laboratory settings?

Standard precautions include using gloves, goggles, and fume hoods to avoid inhalation or skin contact. The compound’s chloromethyl group may release HCl under hydrolysis, necessitating neutralization protocols. Safety data sheets for structurally similar compounds recommend avoiding heat/sparks and storing in cool, dry conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products (e.g., over-chlorination or ring-opening) during synthesis?

Side reactions often arise from excessive chlorinating agents or prolonged reaction times. Kinetic studies suggest maintaining temperatures below 20°C and stoichiometric control of chloromethylating reagents. Monitoring via thin-layer chromatography (TLC) or in situ NMR can halt reactions at optimal conversion. Scale-up processes require precise agitation and inert atmospheres to prevent decomposition .

Q. What computational tools are effective for planning retrosynthetic pathways or predicting reactivity of this compound?

AI-driven platforms (e.g., template-based synthesis planners) leverage databases like Reaxys or Pistachio to propose routes. Quantum mechanical calculations (DFT) model transition states for chloromethylation or steric effects from the tert-butyl group. For example, retrosynthetic analysis of similar pyrrolidine derivatives prioritizes protecting group strategies to avoid side reactions .

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., conflicting ¹³C NMR shifts) for this compound?

Discrepancies may arise from solvent effects, impurities, or stereoisomerism. Reproducing experiments under standardized conditions (e.g., CDCl₃ as solvent) and comparing with computational NMR predictions (using tools like ACD/Labs or Gaussian) can validate assignments. Cross-referencing crystallographic data (e.g., bond lengths/angles) from analogs also clarifies structural ambiguities .

Q. What strategies mitigate decomposition during long-term storage of this compound?

Decomposition via hydrolysis or oxidation is minimized by storing under argon at –20°C in amber vials. Adding molecular sieves (3Å) controls moisture, while stabilizing agents like BHT (butylated hydroxytoluene) prevent radical-mediated degradation. Purity checks via HPLC before use ensure reliability in downstream reactions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.